N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound. It is a part of the N-cyanoacetamides class of compounds, which are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, including “this compound”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods that have been used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes, such as azirine, pyrrole, thiophene, pyrazole, imidazole, thiazole, thiadiazole, pyridine, pyrane .Scientific Research Applications
Antiviral and Anticancer Properties
Thiazole and thiadiazole derivatives have been extensively explored for their pharmacological properties, including antiviral and anticancer activities. The synthesis and evaluation of thiazole C-nucleosides demonstrate significant antiviral activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds were also identified as potential inhibitors of purine nucleotide biosynthesis, highlighting their mechanism of action against viral replication (Srivastava et al., 1977). Moreover, a series of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds exhibited significant in vitro anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against a panel of human cancer cell lines, with some compounds showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).
Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal properties of thiazole and thiadiazole derivatives have been a focal point of research, aiming to combat various bacterial and fungal pathogens. Novel series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, have been synthesized and demonstrated significant antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015). In addition, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, reveal the potential of these compounds in agricultural applications to protect crops from pest damage (Fadda et al., 2017).
Synthetic Methodologies and Biological Screening
The development of efficient synthetic methodologies for thiazole and thiadiazole derivatives is crucial for exploring their biological activities. High yield solvent-base-controlled, transition metal-free synthesis of 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides underlines the versatility of these compounds in generating diverse molecules with potential biological activities (Filimonov et al., 2017). Additionally, the synthesis and biological screening of thiazole-5-carboxamide derivatives further emphasize the broad spectrum of biological activities exhibited by thiazole derivatives, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties (Mhaske et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide-n-derivatives, which share structural similarities, are known to undergo a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that cyanoacetamide derivatives can participate in a variety of reactions to form biologically active heterocyclic moieties .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have potential biological effects.
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS2/c1-2-3-7-8(18-15-14-7)9(16)13-10-12-5-6(4-11)17-10/h5H,2-3H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJINRAQMOHSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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